molecular formula C19H17N5O2S B11216974 N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

Cat. No.: B11216974
M. Wt: 379.4 g/mol
InChI Key: YQIQGXABZMQVHW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide, also known by its chemical formula C₁₉H₁₈N₆O₂S, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

    Reduction: Reduction of the triazoloquinazoline ring system may yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Substitution: Various N-substituted analogs.
  • Reduction: Reduced forms of the triazoloquinazoline ring.

Scientific Research Applications

    Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).

    Industry: May find applications in materials science or drug development.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids) within cells.
  • Further research is needed to elucidate the precise pathways and biological effects.

Comparison with Similar Compounds

    Uniqueness: N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide stands out due to its specific substitution pattern and sulfur-containing moiety.

    Similar Compounds: Other triazoloquinazoline derivatives, such as those with different substituents on the triazole ring.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17N5O2S/c1-12-20-18-13-7-3-4-8-14(13)22-19(24(18)23-12)27-11-17(25)21-15-9-5-6-10-16(15)26-2/h3-10H,11H2,1-2H3,(H,21,25)

InChI Key

YQIQGXABZMQVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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